

The Biochemical Landscape of Custodiol® HTK Solution: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Custodiol
Cat. No.:	B12649038

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Custodiol® HTK (Histidine-Tryptophan-Ketoglutarate) solution is a crystalloid, intracellular-like organ preservation solution utilized for the perfusion and flushing of donor organs, including the heart, kidneys, liver, and pancreas, prior to transplantation.[1][2][3] Its formulation is designed to protect organs from ischemic injury by minimizing energy consumption, buffering against acidosis, and stabilizing cell membranes.[4] This technical guide provides an in-depth analysis of the biochemical composition of **Custodiol® HTK**, detailed experimental protocols for its evaluation, and an overview of the key signaling pathways influenced by its components.

Core Composition and Physicochemical Properties

Custodiol® HTK is characterized by its low concentrations of sodium and calcium, which helps to inactivate organ function and reduce energy-dependent cellular processes.[1][5] The solution's high histidine content provides robust buffering capacity against the acidosis that develops during ischemia.[1][4]

Table 1: Biochemical Composition of **Custodiol® HTK** Solution

Component	Concentration (mmol/L)	Molar Mass (g/mol)	Mass in 1000 mL (g)
Sodium Chloride (NaCl)	15.0	58.44	0.8766
Potassium Chloride (KCl)	9.0	74.55	0.6710
Potassium Hydrogen α-Ketoglutarate	1.0	184.24	0.1842
Magnesium Chloride Hexahydrate (MgCl ₂ ·6H ₂ O)	4.0	203.31	0.8132
Histidine	180.0	155.15	27.9289
Histidine Hydrochloride Monohydrate (C ₆ H ₉ N ₃ O ₂ ·HCl·H ₂ O)	18.0	209.63	3.7733
Tryptophan	2.0	204.23	0.4085
Mannitol	30.0	182.17	5.4651
Calcium Chloride Dihydrate (CaCl ₂ ·2H ₂ O)	0.015	147.01	0.0022

Source:[3][6]

Table 2: Physicochemical Properties of **Custodiol®** HTK Solution

Property	Value
pH at 25°C	7.02 - 7.20
Osmolality	310 mosmol/kg
Viscosity	~1.8 cP (similar to water)

Source:[1]

Functional Roles of Core Components

Each component of **Custodiol®** HTK solution plays a specific role in organ preservation:

- Histidine/Histidine HCl: This amino acid and its salt form a powerful buffering system that counteracts the drop in pH caused by anaerobic metabolism during ischemia.[1][4] Histidine is also suggested to have membrane-protective properties and may act as a free radical scavenger.[1][7]
- Tryptophan: This amino acid is included for its role in stabilizing cell membranes.[4][8]
- α -Ketoglutarate: As an intermediate in the Krebs cycle, α -ketoglutarate serves as a substrate for anaerobic metabolism, aiding in the production of ATP during reperfusion.[1][2]
- Mannitol: This osmotic agent helps to prevent cell swelling and edema.[4] It is also known to be a scavenger of free radicals.[8]
- Low Sodium and Calcium: The reduced extracellular concentrations of these ions lead to hyperpolarization of the cell membrane, inducing cardiac arrest in a diastolic state and minimizing cellular energy expenditure.[2][8]
- Low Potassium: The low potassium concentration is a safety feature, ensuring that any residual solution entering the recipient's circulation does not pose a risk of hyperkalemia.[1][5]
- Magnesium: This ion plays a role in stabilizing cell membranes.

Experimental Protocols for Evaluation

The efficacy of **Custodiol®** HTK solution can be assessed through various experimental models. The following protocols provide a framework for evaluating its cardioprotective effects.

Isolated Working Rat Heart Perfusion (Langendorff Model)

This ex vivo model is a standard for assessing the effects of cardioplegic solutions on heart function.

Methodology:

- **Animal Preparation:** Anesthetize a male Wistar rat (250-350g) with an intraperitoneal injection of sodium thiopental (150 mg/kg).
- **Heart Excision:** Perform a thoracotomy and quickly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
- **Cannulation:** Mount the heart on a Langendorff apparatus by cannulating the aorta.
- **Stabilization:** Perfusion the heart in a retrograde manner with oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 70 mmHg) and temperature (37°C) for a stabilization period of 20-30 minutes.
- **Baseline Measurements:** Record baseline cardiac function parameters, including heart rate, left ventricular developed pressure (LVDP), and coronary flow.
- **Cardioplegic Arrest:** Switch the perfusion to cold (4°C) **Custodiol®** HTK solution at a controlled flow rate (e.g., 5 mL/min) until cardiac arrest is achieved.
- **Ischemia:** Maintain the heart in a state of global ischemia for a defined period (e.g., 4 hours) at 4°C.
- **Reperfusion:** Reperfuse the heart with warm, oxygenated Krebs-Henseleit buffer for a specified duration (e.g., 60-120 minutes).
- **Functional Assessment:** Continuously monitor and record cardiac function parameters during reperfusion to assess recovery.
- **Biochemical Analysis:** Collect coronary effluent during reperfusion to measure markers of cardiac injury, such as creatine kinase and lactate dehydrogenase.

Histological Analysis of Myocardial Injury

Histological examination of heart tissue provides a qualitative and quantitative assessment of cellular damage.

Methodology:

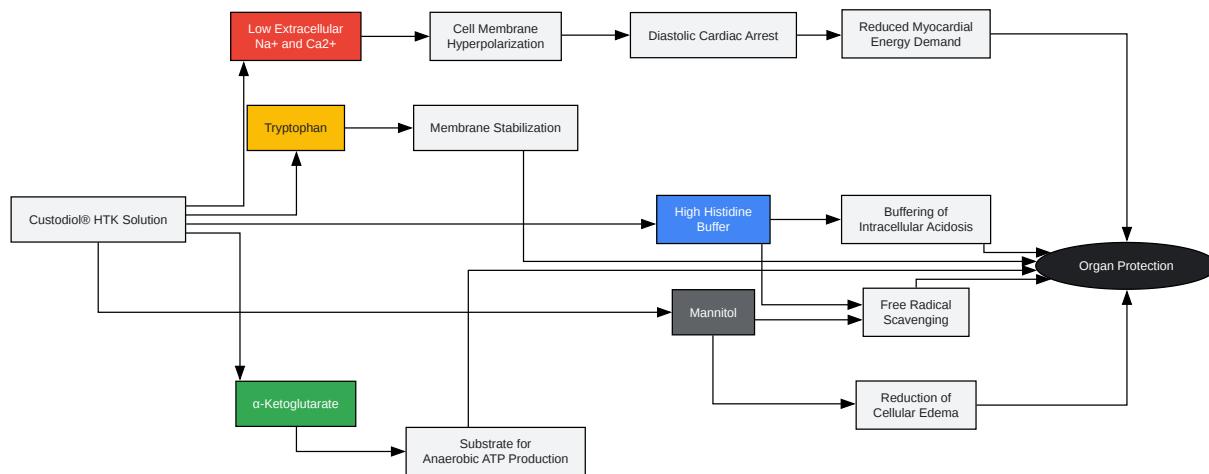
- **Tissue Collection:** At the end of the reperfusion period in the Langendorff model, take myocardial biopsies from the left ventricle.
- **Fixation:** Fix the tissue samples in 10% neutral buffered formalin.
- **Processing and Embedding:** Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
- **Sectioning:** Cut thin sections (e.g., 5 μm) from the paraffin blocks using a microtome.
- **Staining:**
 - **Hematoxylin and Eosin (H&E):** For general assessment of cellular morphology, including myocyte architecture, interstitial edema, and inflammatory cell infiltration.
 - **Triphenyl Tetrazolium Chloride (TTC):** To differentiate between viable (red) and infarcted (pale) myocardial tissue.
- **Microscopic Examination:** Examine the stained sections under a light microscope and score the degree of myocardial injury based on established criteria.

Measurement of Myocardial ATP Content

The level of adenosine triphosphate (ATP) is a key indicator of cellular energy status and viability.

Methodology:

- **Tissue Sampling:** At the end of the ischemic period or after reperfusion, rapidly freeze a portion of the ventricular tissue in liquid nitrogen to halt metabolic activity.
- **Homogenization:** Homogenize the frozen tissue in a suitable buffer (e.g., perchloric acid) to extract ATP.


- ATP Assay: Measure the ATP concentration in the tissue extract using a commercially available ATP assay kit, which is typically based on the luciferin-luciferase bioluminescence reaction.
- Data Normalization: Express the ATP content relative to the total protein concentration or tissue weight.

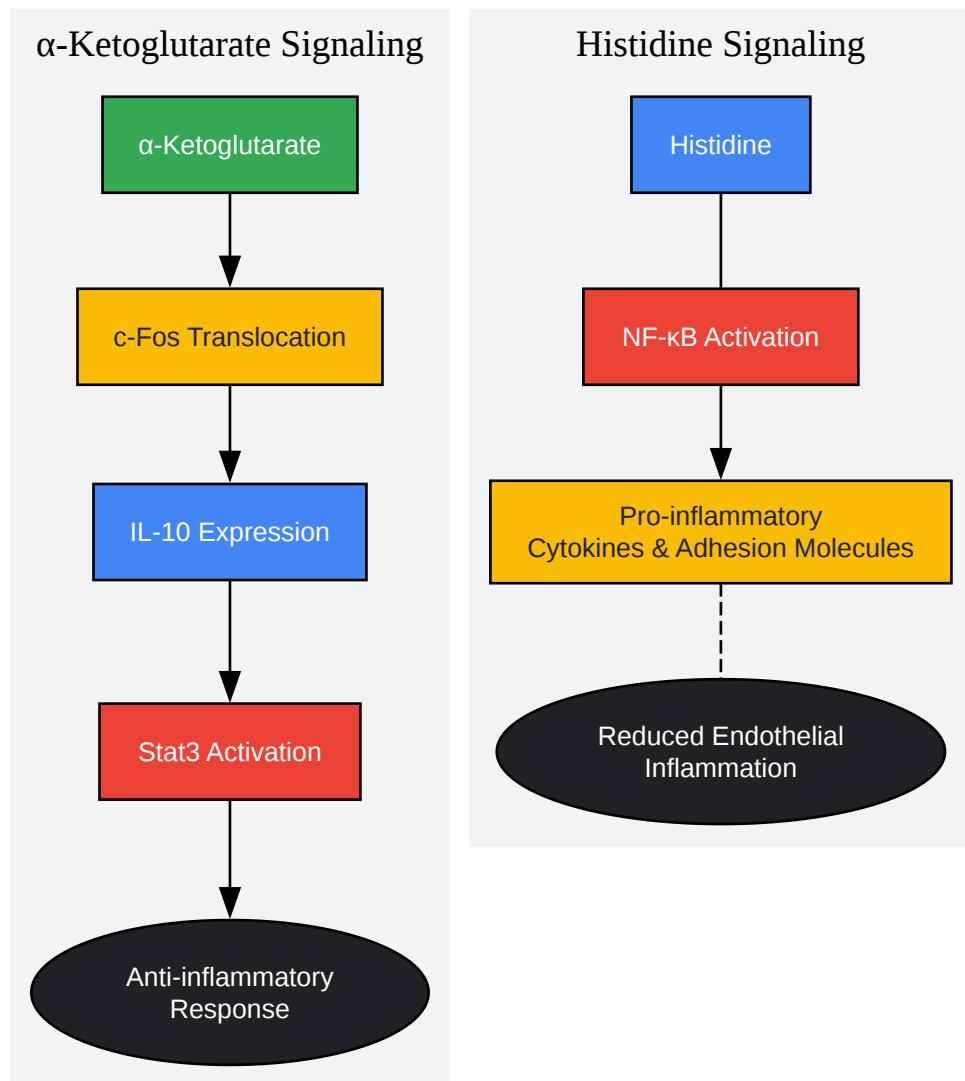
Signaling Pathways and Mechanisms of Action

The protective effects of **Custodiol® HTK** are mediated through a combination of physiological and biochemical mechanisms that influence cellular signaling.

Key Protective Mechanisms

The primary mechanism of action of **Custodiol® HTK** is the induction of a hyperpolarized diastolic arrest through the withdrawal of extracellular sodium and calcium. This significantly reduces the energy demands of the myocardium. The powerful histidine buffer combats the acidosis that arises from anaerobic glycolysis.

[Click to download full resolution via product page](#)


Caption: Core protective mechanisms of **Custodiol®** HTK solution components.

Influence on Cellular Signaling

While **Custodiol®** HTK's primary actions are physiological, its components can influence intracellular signaling pathways relevant to cell survival and inflammation.

- **α-Ketoglutarate (AKG):** AKG has been shown to attenuate ischemia-reperfusion injury. It can exert anti-inflammatory effects, potentially through the c-Fos/IL-10/Stat3 signaling pathway, leading to a reduction in pro-inflammatory cytokines.^[2] AKG may also play a role in regulating mTOR signaling, which is crucial for cell homeostasis.

- Histidine: Beyond its buffering capacity, histidine has demonstrated anti-inflammatory properties. It can inhibit the activation of NF- κ B, a key transcription factor that regulates the expression of pro-inflammatory cytokines and adhesion molecules in endothelial cells.

[Click to download full resolution via product page](#)

Caption: Potential signaling pathways influenced by key components of **Custodiol® HTK**.

In conclusion, **Custodiol® HTK** solution provides multi-faceted protection to donor organs through its unique biochemical composition. Its efficacy can be rigorously evaluated using established experimental protocols, and ongoing research into the signaling pathways

modulated by its components will likely unveil further opportunities for optimizing organ preservation strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Refined approach for quantification of in vivo ischemia-reperfusion injury in the mouse heart - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AKG Attenuates Cerebral Ischemia-Reperfusion Injury through c-Fos/IL-10/Stat3 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical parameters which may be useful in improving organ viability after storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New experimental technique to study blood cardioplegia in the isolated, perfused rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cardioplegic arrest in isolated blood-perfused working rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imaging and Modeling of Myocardial Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Myocardial protection: comparing histological effects of single-dose cardioplegic solutions —study protocol for a secondary analysis of the CARDIOPLEGIA trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [The Biochemical Landscape of Custodiol® HTK Solution: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12649038#biochemical-composition-of-custodiol-htk-solution>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com